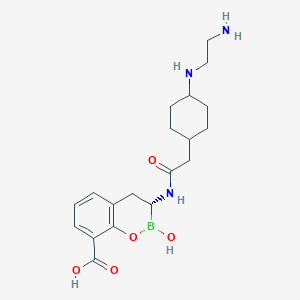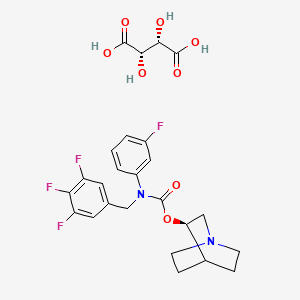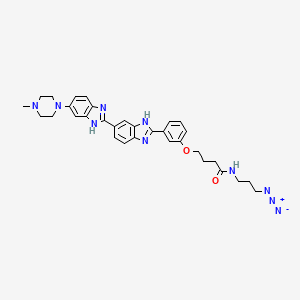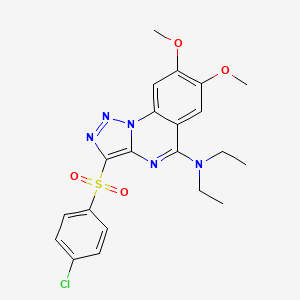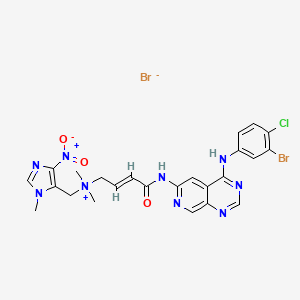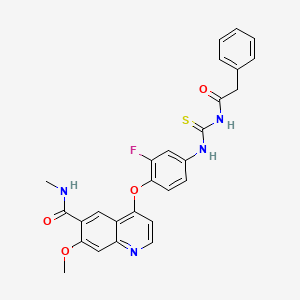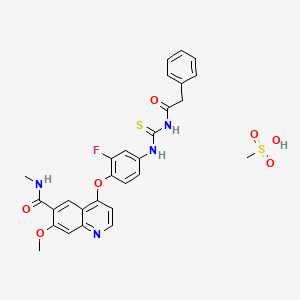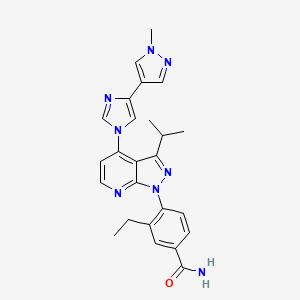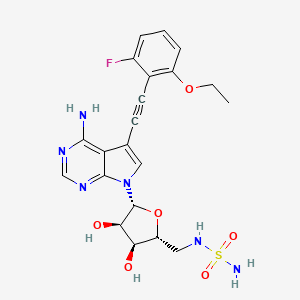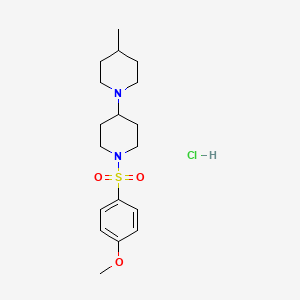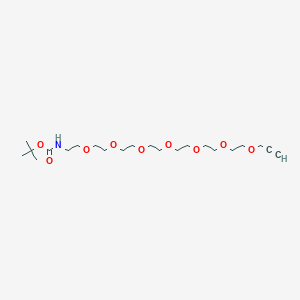
叔丁氧羰基-N-酰胺-聚乙二醇7-炔丙基
描述
t-Boc-N-Amido-PEG7-propargyl: is a polyethylene glycol (PEG) derivative that contains a propargyl group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine .
科学研究应用
Chemistry: t-Boc-N-Amido-PEG7-propargyl is widely used in organic synthesis and polymer chemistry for the modification of biomolecules and the creation of PEGylated compounds .
Biology: In biological research, it is used for the conjugation of proteins, peptides, and other biomolecules to enhance their solubility and stability .
Medicine: In the medical field, t-Boc-N-Amido-PEG7-propargyl is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents .
Industry: Industrially, it is used in the production of PEGylated materials for various applications, including coatings, adhesives, and lubricants .
作用机制
Target of Action
t-Boc-N-Amido-PEG7-propargyl is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . The propargyl group in the compound is designed to react with these targets .
Mode of Action
The propargyl group in t-Boc-N-Amido-PEG7-propargyl interacts with azide-bearing compounds or biomolecules via a process known as copper-catalyzed azide-alkyne Click Chemistry . This interaction results in the formation of a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway involved in the action of t-Boc-N-Amido-PEG7-propargyl is the copper-catalyzed azide-alkyne Click Chemistry . This pathway allows the compound to form a stable triazole linkage with azide-bearing compounds or biomolecules .
Pharmacokinetics
The hydrophilic PEG spacer in t-Boc-N-Amido-PEG7-propargyl increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The result of the action of t-Boc-N-Amido-PEG7-propargyl is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This linkage can be used in various applications, including drug delivery .
Action Environment
The action of t-Boc-N-Amido-PEG7-propargyl can be influenced by environmental factors such as pH. The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . This suggests that the compound’s action, efficacy, and stability can be influenced by the acidity of the environment .
生化分析
Biochemical Properties
t-Boc-N-Amido-PEG7-propargyl interacts with various enzymes, proteins, and other biomolecules. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc-protected amino group can be deprotected under mild acidic conditions to form the free amine .
Cellular Effects
The effects of t-Boc-N-Amido-PEG7-propargyl on cells and cellular processes are primarily due to its ability to form stable linkages with biomolecules. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
t-Boc-N-Amido-PEG7-propargyl exerts its effects at the molecular level through its binding interactions with biomolecules. It can inhibit or activate enzymes and cause changes in gene expression through the formation of stable triazole linkages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of t-Boc-N-Amido-PEG7-propargyl can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of t-Boc-N-Amido-PEG7-propargyl can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
t-Boc-N-Amido-PEG7-propargyl is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
t-Boc-N-Amido-PEG7-propargyl is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of t-Boc-N-Amido-PEG7-propargyl and its effects on activity or function can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of t-Boc-N-Amido-PEG7-propargyl typically begins with a PEG derivative that has a terminal hydroxyl group.
Step 1: The hydroxyl group is first converted to a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate.
Step 2: The resulting propargyl-PEG is then reacted with tert-butoxycarbonyl (Boc)-protected amino acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form t-Boc-N-Amido-PEG7-propargyl
Industrial Production Methods: Industrial production methods for t-Boc-N-Amido-PEG7-propargyl involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .
化学反应分析
Types of Reactions:
Click Chemistry: The propargyl group in t-Boc-N-Amido-PEG7-propargyl can undergo copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages
Deprotection: The Boc-protected amino group can be deprotected under mild acidic conditions to yield the free amine
Common Reagents and Conditions:
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for the Click Chemistry reaction
Deprotection: Trifluoroacetic acid (TFA) is typically used for the deprotection of the Boc group
Major Products:
相似化合物的比较
t-Boc-N-Amido-PEG7-azide: Contains an azide group instead of a propargyl group.
t-Boc-N-Amido-PEG7-bromide: Contains a bromide group instead of a propargyl group
Uniqueness: t-Boc-N-Amido-PEG7-propargyl is unique due to its propargyl group, which allows it to participate in Click Chemistry reactions, forming stable triazole linkages. This property makes it particularly useful for bioconjugation and material science applications .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO9/c1-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-23-21(24)32-22(2,3)4/h1H,6-20H2,2-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDMOHBSNFYPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B611148.png)
